2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid

Catalog No.
S1941185
CAS No.
99102-25-7
M.F
C17H15NO3
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid

CAS Number

99102-25-7

Product Name

2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid

IUPAC Name

2-(7-phenylmethoxy-1H-indol-3-yl)acetic acid

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C17H15NO3/c19-16(20)9-13-10-18-17-14(13)7-4-8-15(17)21-11-12-5-2-1-3-6-12/h1-8,10,18H,9,11H2,(H,19,20)

InChI Key

KSIFIILTKLDEJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(=O)O

The compound has the molecular formula C17H15NO3 and a molecular weight of 281.30 g/mol. Its IUPAC name is 2-(7-phenylmethoxy-1H-indol-3-yl)acetic acid. The structure features a planar indole ring system with a benzyloxy substituent attached to the benzene portion of the indole and an acetic acid group linked to the pyrrole portion.

  • Electrophilic substitution: The indole core is susceptible to electrophilic substitution reactions, particularly at the C3 position.
  • Benzyloxy group reactions: The benzyloxy group may undergo cleavage reactions, potentially leading to the formation of a hydroxyl group at the 7-position.
  • Acetic acid reactions: The carboxylic acid group can participate in typical organic acid reactions, such as esterification, amide formation, and reduction to alcohols.

While specific biological activities of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid are not directly mentioned in the provided search results, indole derivatives are known to exhibit various biological properties. Many indole-containing compounds play crucial roles in biological systems and have been explored for their potential therapeutic applications .

  • Indole-3-acetic acid derivatives can be synthesized using various methods, including reactions of indoles with glycolic acid in the presence of a base at elevated temperatures .
  • A novel method for synthesizing 1H-indol-3-yl acetates involves using (diacetoxyiodo)benzene (DIB) in the presence of a base, typically potassium hydroxide . This method could potentially be adapted for the synthesis of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid.
  • The benzyloxy group could be introduced through etherification reactions on a pre-formed indole-3-acetic acid scaffold.

While specific applications of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid are not mentioned in the search results, indole derivatives have various applications:

  • Pharmaceutical industry: Many indole-containing compounds are used in drug development due to their diverse biological activities .
  • Agricultural applications: Some indole derivatives, particularly indole-3-acetic acid, are important plant hormones and growth regulators .
  • Research tools: Indole derivatives are often used in biochemical and physiological studies, especially in plant science research .

Similar Compounds

Several compounds share structural similarities with 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid:

  • Indole-3-acetic acid (IAA): This is a naturally occurring plant hormone of the auxin class . It differs from our compound by lacking the benzyloxy group at the 7-position.
  • 7-Hydroxyindole-3-acetic acid: This compound is similar but has a hydroxyl group instead of a benzyloxy group at the 7-position.
  • (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids: These compounds share the benzyloxy and acetic acid moieties but have a more complex ring system .
  • Other substituted indole-3-acetic acids: Various compounds with different substituents at the 5, 6, or 7 positions of the indole ring.

The uniqueness of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid lies in its specific combination of the benzyloxy group at the 7-position and the acetic acid moiety at the 3-position. This particular arrangement may confer distinct chemical and biological properties compared to other indole derivatives.

XLogP3

3

Wikipedia

[7-(Benzyloxy)-1H-indol-3-yl]acetic acid

Dates

Modify: 2023-08-16

Explore Compound Types